molecular formula C11H16O B1237747 Isojasmone CAS No. 11050-62-7

Isojasmone

Cat. No. B1237747
CAS RN: 11050-62-7
M. Wt: 164.24 g/mol
InChI Key: GVONPEQEUQYVNH-SNAWJCMRSA-N
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Description

Isojasmone is a concentrated aromatic ingredient that is often used in fragrance compounds . It provides a floral scent and is commonly used in perfumes, colognes, and other scented products . It has a jasmine odor with lactonic cherry-like aspects .


Synthesis Analysis

Isojasmone can be synthesized from readily available furan derivatives such as furaldehyde, furfuryl alcohol, and primarily 2-methylfuran . These methods may be competitive with traditionally used, commercial processes to synthesize such fragrant .


Molecular Structure Analysis

The molecular formula of Isojasmone is C11H16O . Its average mass is 164.244 Da and its monoisotopic mass is 164.120117 Da .


Physical And Chemical Properties Analysis

Isojasmone is a colorless to yellow liquid . It has a refractive index of 1.4720 to 1.4770 at 20°C and a specific gravity of 0.9100 to 0.9160 at 25°C . It has a strong, lactonic, fruity, creamy taste with some celery notes .

Scientific Research Applications

Fragrance Material Review

Isojasmone, as part of the fragrance structural group ketones cyclopentanones and cyclopentenones, has been studied extensively for its use as a fragrance ingredient. A comprehensive toxicologic and dermatologic review highlighted its physical properties, acute toxicity, skin irritation, mucous membrane irritation, and skin sensitization data, emphasizing its relevance in the fragrance industry (Scognamiglio et al., 2012).

Floral Scent Compounds Synthesis

Isojasmone derivatives, like isojasmol, play a significant role in the floral scent of night-blooming Araceae. A study on the synthesis of these compounds revealed their ability to attract specific pollinators, showcasing their ecological significance and potential applications in agriculture and horticulture (Stamm et al., 2021).

Plant Wound Response

Research on Arabidopsis thaliana demonstrated the involvement of jasmonic acid and its derivatives, including isojasmone-related compounds, in the plant's response to wounding. These compounds play a crucial role in the plant's defense mechanism, indicating potential applications in enhancing crop resistance to pests and environmental stressors (Glauser et al., 2008).

Pest Control in Agriculture

Studies on prohydrojasmon, a compound related to isojasmone, have shown its effectiveness in inducing plant defenses against herbivores. This suggests potential applications in pest management strategies in agriculture, reducing the reliance on synthetic pesticides (Yoshida et al., 2021).

Enhancement of Crop Quality

Research has indicated that prohydrojasmon can significantly influence the phenolic content, anthocyanin accumulation, and antioxidant activity in crops like komatsuna and lettuce. This highlights its potential in improving the nutritional quality of various crops (Azis et al., 2020).

Nyctinastic Leaf Closure

The bioactive metabolite 12-O-β-d-glucopyranosyljasmonic acid, related to isojasmone, was identified as a key factor in nyctinastic leaf closure in plants like Samanea saman. This discovery provides insights into plant physiology and potential applications in understanding plant movements (Nakamura et al., 2011).

properties

IUPAC Name

2-methyl-3-[(E)-pent-2-enyl]cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-5-6-10-7-8-11(12)9(10)2/h4-5H,3,6-8H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVONPEQEUQYVNH-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1=C(C(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC1=C(C(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow, yellow-brown liquid; green odour reminiscent of jasmine
Record name Isojasmone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1047/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in hexane and fats, Miscible at room temperature (in ethanol)
Record name Isojasmone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1047/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.917-0.924
Record name Isojasmone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1047/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isojasmone

CAS RN

11050-62-7
Record name Isojasmone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011050627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 2-methyl-3-(2-penten-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-methyl-3-pent-2-enylcyclopent-2-enone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHYL-3-(2-PENTENYL)-2-CYCLOPENTEN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8GSG1D56
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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